REACTION_CXSMILES
|
C([CH:7]1[CH2:12][CH:11]2[CH2:13][CH:8]1[CH:9]=[CH:10]2)CCCCC.[CH2:14]([CH:24]1[CH2:29][CH:28]2[CH2:30][CH:25]1[CH:26]=[CH:27]2)[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]CCCC.[CH:31](=[C:33]1[CH2:38][CH:37]2[CH2:39][CH:34]1[CH:35]=[CH:36]2)[CH3:32]>>[CH:8]12[CH2:13][CH:11]([CH2:10][CH2:9]1)[CH:12]=[CH:7]2.[CH2:14]([CH:24]1[CH2:29][CH:28]2[CH2:30][CH:25]1[CH:26]=[CH:27]2)[CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].[CH:31](=[C:33]1[CH2:38][CH:37]2[CH2:39][CH:34]1[CH:35]=[CH:36]2)[CH3:32] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)C1C2C=CC(C1)C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC)C1C2C=CC(C1)C2
|
Name
|
5-ethylidene-2-norbornene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)=C1C2C=CC(C1)C2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Polymerization
|
Type
|
ADDITION
|
Details
|
were added
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C12C=CC(CC1)C2
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)C1C2C=CC(C1)C2.C(C)=C1C2C=CC(C1)C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([CH:7]1[CH2:12][CH:11]2[CH2:13][CH:8]1[CH:9]=[CH:10]2)CCCCC.[CH2:14]([CH:24]1[CH2:29][CH:28]2[CH2:30][CH:25]1[CH:26]=[CH:27]2)[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]CCCC.[CH:31](=[C:33]1[CH2:38][CH:37]2[CH2:39][CH:34]1[CH:35]=[CH:36]2)[CH3:32]>>[CH:8]12[CH2:13][CH:11]([CH2:10][CH2:9]1)[CH:12]=[CH:7]2.[CH2:14]([CH:24]1[CH2:29][CH:28]2[CH2:30][CH:25]1[CH:26]=[CH:27]2)[CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].[CH:31](=[C:33]1[CH2:38][CH:37]2[CH2:39][CH:34]1[CH:35]=[CH:36]2)[CH3:32] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)C1C2C=CC(C1)C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC)C1C2C=CC(C1)C2
|
Name
|
5-ethylidene-2-norbornene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)=C1C2C=CC(C1)C2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Polymerization
|
Type
|
ADDITION
|
Details
|
were added
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C12C=CC(CC1)C2
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)C1C2C=CC(C1)C2.C(C)=C1C2C=CC(C1)C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |